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An In-depth Technical Guide to Candicine Chloride
Abstract: Candicine chloride is a naturally occurring quaternary ammonium salt, classified as

an alkaloid, with a phenethylamine skeleton.[1] It is the N,N,N-trimethyl derivative of the

biogenic amine tyramine.[1] Found in various plants such as barley and Stapelia gigantea, it

has demonstrated notable biological activity, primarily characterized by neuromuscular

blockade.[1][2][3] This technical guide provides a comprehensive overview of the chemical

structure, properties, and known biological effects of candicine chloride, intended for

researchers, scientists, and professionals in drug development. The document summarizes

quantitative data, outlines experimental protocols for its synthesis and pharmacological

evaluation, and visualizes its proposed mechanism of action.

Chemical Structure and Properties
Candicine is characterized by a quaternary ammonium cation and a phenol group.[1] The

positive charge on the nitrogen atom is balanced by an anion, most commonly chloride or

iodide.[1] The IUPAC name for the cation is 2-(4-Hydroxyphenyl)-N,N,N-trimethylethan-1-

aminium.[1]

Chemical Structure:

Formula: C11H18ClNO[2]

SMILES: C--INVALID-LINK--(CCC1=CC=C(C=C1)O)C.[Cl-][2]
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InChI Key: PTOJXIKSKSASRB-UHFFFAOYSA-O (for the cation)[4]

The molecule consists of a p-hydroxyphenylethyl group attached to a quaternary ammonium

nitrogen with three methyl substituents.

Quantitative Data Summary
The following table summarizes the key quantitative properties of Candicine and its chloride

salt.

Property Value Source

Molecular Weight 215.72 g/mol [2]

Cation Molecular Weight 180.27 g/mol [4][5]

Melting Point 285 °C (decomposition) [1]

Appearance Colorless solid [1]

Solubility (Water) Highly soluble [1]

Solubility (DMSO) 50 mg/mL (277.36 mM) [5]

LC50 (Brine Shrimp) 923 µg/mL [1]

Experimental Protocols
Synthesis of Candicine Chloride
A classical and established method for the synthesis of candicine involves the N-methylation of

hordenine.[1]

Protocol:

N-methylation of Hordenine: Hordenine (p-hydroxyphenylethyldimethylamine) is treated with

an excess of a methylating agent, typically methyl iodide (CH₃I), in a suitable solvent. This

reaction converts the tertiary amine group of hordenine into a quaternary ammonium salt,

yielding candicine iodide.
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Anion Exchange: The resulting candicine iodide is then converted to candicine chloride.

This is achieved by treating an aqueous solution of candicine iodide with silver chloride

(AgCl). The silver iodide (AgI) precipitates out of the solution, leaving candicine chloride in

the aqueous phase.

Purification: The precipitated silver iodide is removed by filtration. The aqueous solution of

candicine chloride can then be concentrated and the product crystallized, typically by the

addition of a less polar solvent like ethanol or acetone, followed by cooling. The resulting

crystals are collected by filtration and dried under vacuum.

Pharmacological Evaluation on Isolated Tissues
The neuromuscular and autonomic effects of candicine chloride have been investigated using

isolated tissue preparations.[1]

Protocol for Isolated Guinea Pig Ileum Assay:

Tissue Preparation: A section of the terminal ileum is dissected from a euthanized guinea pig

and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's

solution), maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O₂, 5%

CO₂).

Recording: One end of the tissue is fixed, and the other is connected to an isometric force

transducer to record contractions. The tissue is allowed to equilibrate under a slight resting

tension.

Drug Administration: Candicine chloride is added to the organ bath in a cumulative or non-

cumulative manner to establish a dose-response curve. Contractions are recorded.

Antagonist Studies: To investigate the mechanism of action, the experiment is repeated after

pre-treating the tissue with specific receptor antagonists (e.g., atropine for muscarinic

receptors, hexamethonium for nicotinic ganglionic receptors, tubocurarine for neuromuscular

nicotinic receptors) before adding candicine chloride.[1] A reduction in the contractile

response in the presence of an antagonist suggests the involvement of the corresponding

receptor system.
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Mechanism of Action and Signaling
The pharmacological profile of candicine chloride indicates that it acts as a neuromuscular

blocking agent and interacts with the cholinergic nervous system.[1] In rabbits, intravenous

administration produced respiratory and cardiovascular disturbances, consistent with

neuromuscular blockade.[1]

Studies on isolated tissues provide further insight:

Guinea Pig Atrium: Candicine caused a decrease in the amplitude and rate of contractions.

These effects were enhanced by eserine (an acetylcholinesterase inhibitor) and inhibited by

atropine (a muscarinic antagonist), suggesting a muscarinic receptor-mediated mechanism.

[1]

Guinea Pig Ileum: It produced contractions that were inhibited by atropine, hexamethonium

(a ganglionic nicotinic antagonist), tubocurarine (a neuromuscular nicotinic antagonist), and

cocaine.[1] This complex inhibition pattern suggests that candicine may act at multiple sites,

including nicotinic and muscarinic receptors, to produce its effects.

The primary mechanism appears to be a blockade of neuromuscular transmission, leading to

muscle paralysis. Its effects on autonomic ganglia and smooth muscle suggest a broader

interaction with cholinergic signaling.

Visualizations
Below are diagrams illustrating the synthesis workflow and the proposed mechanism of action

of Candicine Chloride.
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Caption: Synthesis workflow for Candicine Chloride from Hordenine.

Proposed Mechanism of Action of Candicine Chloride
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Caption: Proposed sites of action for Candicine Chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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